2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one
Overview
Description
BE-2254 is a chemical compound known for its role as an antagonist of central noradrenergic receptors. It is often used in scientific research to study the alpha 1-adrenoceptor, a type of receptor involved in various physiological processes. The compound has a molecular formula of C19H21NO2 and a molecular weight of 295.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BE-2254 involves the reaction of alpha-tetralone with formaldehyde and tyramine hydrochloride in an alcohol medium . This method is commonly used in laboratory settings to produce the compound for research purposes.
Industrial Production Methods
While specific industrial production methods for BE-2254 are not widely documented, the synthesis typically follows similar routes as those used in laboratory settings, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
BE-2254 undergoes various chemical reactions, including:
Oxidation: BE-2254 can be oxidized under specific conditions, although detailed mechanisms are not extensively documented.
Substitution: BE-2254 can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving BE-2254 include formaldehyde and tyramine hydrochloride. The reactions typically occur in an alcohol medium .
Major Products Formed
The major products formed from reactions involving BE-2254 depend on the specific reaction conditions and reagents used. Detailed information on the products is limited.
Scientific Research Applications
BE-2254 is widely used in scientific research, particularly in the study of alpha 1-adrenoceptors. It is used as a radioligand to characterize these receptors in various tissues, including the rat cerebral cortex . The compound’s high affinity for alpha 1-adrenoceptors makes it a valuable tool in pharmacological studies.
In addition to its use in receptor studies, BE-2254 is also used to investigate the physiological and biochemical responses mediated by alpha 1-adrenoceptors. This includes studies on gluconeogenesis and other metabolic processes .
Mechanism of Action
BE-2254 exerts its effects by binding to alpha 1-adrenoceptors, thereby blocking the action of endogenous agonists such as norepinephrine. This antagonistic action prevents the typical physiological responses mediated by these receptors, such as vasoconstriction and increased heart rate . The compound’s high affinity for alpha 1-adrenoceptors makes it particularly effective in these studies.
Comparison with Similar Compounds
Similar Compounds
Prazosin: Another alpha 1-adrenoceptor antagonist with similar binding properties.
Phentolamine: A non-selective alpha-adrenoceptor antagonist.
Corynanthine: An alpha-adrenoceptor antagonist with a different binding profile.
Uniqueness of BE-2254
BE-2254 is unique due to its high affinity and specificity for alpha 1-adrenoceptors. This makes it a valuable tool in research settings where precise targeting of these receptors is required .
Properties
CAS No. |
40077-13-2 |
---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C19H21NO2/c21-17-9-5-14(6-10-17)11-12-20-13-16-8-7-15-3-1-2-4-18(15)19(16)22/h1-6,9-10,16,20-21H,7-8,11-13H2 |
InChI Key |
PZZOEXPDTYIBPI-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1CNCCC3=CC=C(C=C3)O |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CNCCC3=CC=C(C=C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(beta-(4-hydroxyphenyl)ethylaminomethyl)tetralone 2-HEAT BE 2254 BE 2254, (+-)-isomer BE-2254 IBE 2254 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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